(4E)-4-[[4-chloro-3-(trifluoromethyl)phenyl]hydrazinylidene]isochromene-1,3-dione
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Overview
Description
(4E)-4-[[4-chloro-3-(trifluoromethyl)phenyl]hydrazinylidene]isochromene-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a hydrazinylidene group attached to an isochromene-1,3-dione core, with a 4-chloro-3-(trifluoromethyl)phenyl substituent. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[[4-chloro-3-(trifluoromethyl)phenyl]hydrazinylidene]isochromene-1,3-dione typically involves the condensation of 4-chloro-3-(trifluoromethyl)phenylhydrazine with isochromene-1,3-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yield. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[[4-chloro-3-(trifluoromethyl)phenyl]hydrazinylidene]isochromene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4E)-4-[[4-chloro-3-(trifluoromethyl)phenyl]hydrazinylidene]isochromene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-[[4-chloro-3-(trifluoromethyl)phenyl]hydrazinylidene]isochromene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol: This compound shares a similar phenyl substituent but differs in its core structure.
Chloroalkanes: These compounds contain chlorine atoms and exhibit similar chemical properties.
Uniqueness
(4E)-4-[[4-chloro-3-(trifluoromethyl)phenyl]hydrazinylidene]isochromene-1,3-dione is unique due to its combination of a hydrazinylidene group and an isochromene-1,3-dione core, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
(4E)-4-[[4-chloro-3-(trifluoromethyl)phenyl]hydrazinylidene]isochromene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N2O3/c17-12-6-5-8(7-11(12)16(18,19)20)21-22-13-9-3-1-2-4-10(9)14(23)25-15(13)24/h1-7,21H/b22-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCRVEXDNMZZCT-LPYMAVHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC3=CC(=C(C=C3)Cl)C(F)(F)F)C(=O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N\NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C(=O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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